

Technical Support Center: Ivabradine Hydrochloride Degradation Studies

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Compound of Interest		
Compound Name:	Ivabradine, (+/-)-	
Cat. No.:	B15191072	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists investigating the degradation pathways of ivabradine hydrochloride under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: Under what stress conditions is ivabradine hydrochloride known to degrade?

A1: Ivabradine hydrochloride has been shown to degrade under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][2] The extent of degradation and the profile of degradation products can vary significantly depending on the specific stressor and experimental conditions.[2][3]

Q2: What are the major degradation products of ivabradine hydrochloride that have been identified?

A2: Several degradation products of ivabradine have been identified and characterized using techniques like LC-HR-MS/MS. Under different stress conditions, various products are formed. For instance, in acidic conditions, products designated as I-1 to I-5 have been identified.[3] Oxidative stress can lead to the formation of N-oxide impurities, among others.[4] Photodegradation can yield products like the active metabolite, N-desmethyl ivabradine (UV4). [2]

Q3: Are any of the degradation products pharmacologically active?



A3: Yes, some degradation products of ivabradine have been found to be pharmacologically active.[1][2] For example, the photodegradation product UV4 is a known active metabolite.[2] Additionally, two other degradation compounds, Ox1 (formed under oxidative stress) and N1 (formed under alkaline stress), have also been suggested to be pharmacologically active.[1][2] [5]

Q4: What analytical techniques are most suitable for studying ivabradine degradation?

A4: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most widely used technique.[2] Specifically, HPLC with Photo Diode Array (PDA) and Mass Spectrometry (MS/MS or Q-TOF-MS) detectors are powerful for separating, identifying, and characterizing the degradation products.[2]

Troubleshooting Guides Issue 1: Inconsistent or incomplete degradation in stress studies.

- Possible Cause 1: Inadequate stress conditions.
 - Troubleshooting: Ensure the concentration of the stressor (e.g., acid, base, oxidizing agent), temperature, and duration of the experiment are sufficient to induce degradation.
 Refer to the detailed experimental protocols below for recommended starting parameters.
 For example, studies have used 2 M HCl for acid hydrolysis and 1 M NaOH for alkaline hydrolysis at 80°C for 24 hours.[2]
- Possible Cause 2: Purity and preparation of the ivabradine hydrochloride sample.
 - Troubleshooting: Use a well-characterized, pure sample of ivabradine hydrochloride.
 Ensure complete dissolution in the appropriate solvent before applying the stress condition. The initial concentration of the drug substance in the solution can also influence the degradation rate.

Issue 2: Poor chromatographic separation of degradation products.

• Possible Cause 1: Suboptimal HPLC method.



- Troubleshooting: The mobile phase composition, column type, and gradient elution program are critical for good separation. A common approach involves a C18 or C8 column with a mobile phase consisting of a buffer (e.g., ammonium formate or ammonium acetate) and an organic modifier like acetonitrile.[2][3] Method development and optimization are often necessary.
- Possible Cause 2: Co-elution of impurities.
 - Troubleshooting: If peaks are not well-resolved, consider adjusting the gradient slope, flow rate, or column temperature. Employing a different stationary phase (e.g., phenyl-hexyl) might also improve selectivity. Using a high-resolution mass spectrometer can help to identify co-eluting compounds based on their mass-to-charge ratio.

Issue 3: Difficulty in identifying and characterizing unknown degradation products.

- Possible Cause 1: Insufficient data from the analytical instrumentation.
 - Troubleshooting: To propose a structure for an unknown impurity, high-resolution mass spectrometry (HR-MS) is essential to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) experiments are crucial for obtaining fragmentation patterns that provide structural clues.
- Possible Cause 2: Lack of reference standards.
 - Troubleshooting: While reference standards for all degradation products may not be available, comparing the fragmentation patterns of the degradation products with that of the parent drug can help in proposing the structures.[3] In silico prediction tools can also be used to predict potential degradation pathways and products.

Experimental ProtocolsForced Degradation Studies

A general procedure for initiating forced degradation studies involves dissolving 1 mg of ivabradine hydrochloride in 2 mL of the appropriate stress solution.[2]

Acidic Hydrolysis:



- Prepare a 2 M hydrochloric acid (HCl) solution.
- Dissolve the ivabradine hydrochloride sample in the 2 M HCl.
- Incubate the solution at 80°C for 24 hours.[2]
- Cool the solution, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
- Alkaline Hydrolysis:
 - Prepare a 1 M sodium hydroxide (NaOH) solution.
 - Dissolve the ivabradine hydrochloride sample in the 1 M NaOH.
 - Incubate the solution at 80°C for 24 hours.[2]
 - Cool the solution, neutralize if necessary, and dilute for HPLC analysis.
- Oxidative Degradation:
 - Prepare hydrogen peroxide (H₂O₂) solutions of varying concentrations (e.g., 3%, 7.5%, 15%).[2]
 - Dissolve the ivabradine hydrochloride sample in the H₂O₂ solution.
 - Incubate the solution at 80°C for 24 hours.[2]
 - Cool and dilute the sample for HPLC analysis.
- Thermal Degradation:
 - Dissolve the ivabradine hydrochloride sample in deionized water.
 - Keep the solution at 80°C for 24 hours.[2]
 - For solid-state thermal stress, expose the powdered drug to dry heat.
 - Cool and prepare the sample for HPLC analysis.



- Photolytic Degradation:
 - Dissolve the ivabradine hydrochloride sample in deionized water.
 - Expose the solution to a light source with a specified illuminance (e.g., 500 W/m²) for 24 to
 48 hours.[2]
 - For solid-state photolytic stress, expose the powdered drug to the same light source for an extended period (e.g., 120 hours).[2]
 - Prepare the sample for HPLC analysis, protecting it from further light exposure.

Data Presentation

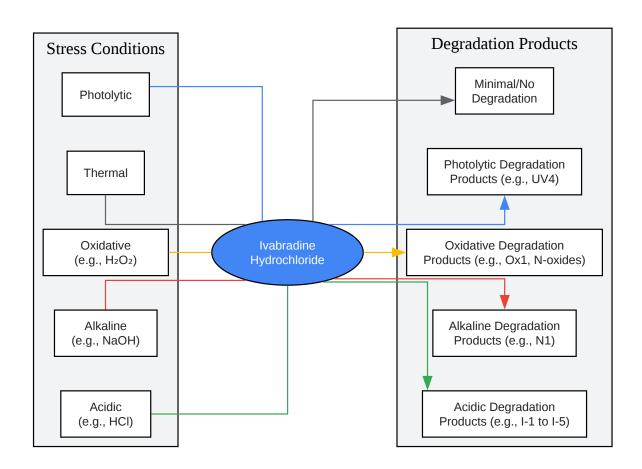
Table 1: Summary of Degradation Behavior of Ivabradine Hydrochloride under Different Stress Conditions.

Stress Condition	Reagent/Para meters	Observation	Number of Degradation Products	Reference
Acidic Hydrolysis	2 M HCl, 80°C, 24h	Significant Degradation	3 to 5	[2][3]
Alkaline Hydrolysis	1 M NaOH, 80°C, 24h	Significant Degradation	1 to 6	[2][6]
Oxidative Degradation	3-15% H ₂ O ₂ , 80°C, 24h	Complete Degradation	Multiple	[2]
Thermal Degradation	Water, 80°C, 24h	Stable	Minimal/No Degradation	[2]
Photolytic Degradation (Solution)	500 W/m², 24- 48h	Significant Degradation	6	[2]
Photolytic Degradation (Solid)	500 W/m², 120h	Stable	No Degradation	[2]

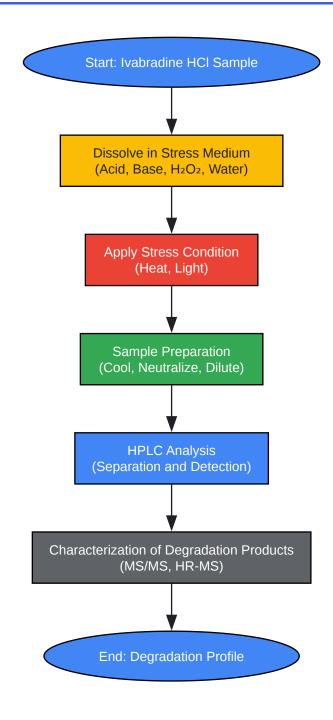


Visualizations









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